6-Bromo-4-hydroxy-chromene-2-thione
Overview
Description
6-Bromo-4-hydroxy-chromene-2-thione is a heterocyclic compound that belongs to the chromene family Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-hydroxy-chromene-2-thione typically involves the reaction of 4-hydroxy-2H-chromene-2-thione with bromine. The reaction is carried out in an organic solvent such as acetic acid or toluene, under controlled temperature conditions. The bromination process introduces the bromine atom at the 6th position of the chromene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-hydroxy-chromene-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
6-Bromo-4-hydroxy-chromene-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Bromo-4-hydroxy-chromene-2-thione involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA gyrase, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2H-chromene-2-thione: Lacks the bromine atom, leading to different reactivity and biological activity.
6-Chloro-4-hydroxy-chromene-2-thione: Similar structure but with chlorine instead of bromine, affecting its chemical properties.
4-Hydroxycoumarin: A related compound with a different functional group at the 2nd position.
Uniqueness
6-Bromo-4-hydroxy-chromene-2-thione is unique due to the presence of both bromine and thione groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
6-bromo-2-sulfanylchromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S/c10-5-1-2-8-6(3-5)7(11)4-9(13)12-8/h1-4,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGSMYLAKSUWPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(O2)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470176 | |
Record name | 6-bromo-4-hydroxy-chromene-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503469-18-9 | |
Record name | 6-bromo-4-hydroxy-chromene-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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